N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
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Overview
Description
N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the oxazole and thiophene rings in its structure suggests potential biological activity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Sulfonamide Group: This can be achieved by reacting 4-aminobenzenesulfonamide with an appropriate benzyl halide under basic conditions.
Construction of the Oxazole Ring: This step might involve the cyclization of a suitable precursor, such as an α-haloketone, with an amide or nitrile.
Attachment of the Thiophene Carboxamide: The final step could involve the coupling of the oxazole intermediate with thiophene-3-carboxylic acid or its derivatives using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Conditions might include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential use as an antibacterial or antifungal agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, which is crucial for bacterial growth and replication. The oxazole and thiophene rings might enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Thiophene-2-carboxamide: A compound with a similar thiophene ring structure.
Oxazole-4-carboxamide: A compound with a similar oxazole ring structure.
Uniqueness
N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is unique due to the combination of its sulfonamide, oxazole, and thiophene moieties, which might confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5S2/c17-27(23,24)12-3-1-10(2-4-12)7-18-15(22)13-8-25-16(19-13)20-14(21)11-5-6-26-9-11/h1-6,8-9H,7H2,(H,18,22)(H2,17,23,24)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLAXCUBVPOWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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